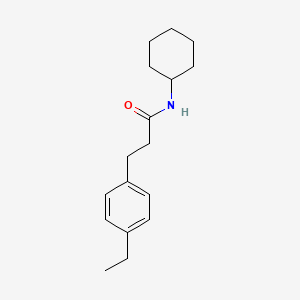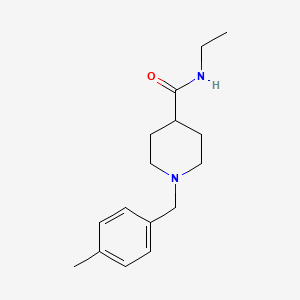![molecular formula C15H23N3O3S2 B4435237 1-[(dimethylamino)sulfonyl]-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4435237.png)
1-[(dimethylamino)sulfonyl]-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide
Vue d'ensemble
Description
1-[(Dimethylamino)sulfonyl]-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide, also known as DAPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAPT was first synthesized in 2000 by researchers at the University of California, San Diego. Since then, it has been extensively studied for its ability to inhibit the Notch signaling pathway, which plays a crucial role in cell differentiation, proliferation, and survival.
Mécanisme D'action
1-[(dimethylamino)sulfonyl]-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide works by inhibiting the gamma-secretase enzyme, which is responsible for cleaving the Notch receptor, leading to the release of the Notch intracellular domain (NICD). NICD then translocates to the nucleus, where it activates the transcription of target genes involved in cell survival and proliferation. By inhibiting gamma-secretase, 1-[(dimethylamino)sulfonyl]-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide prevents the release of NICD, leading to the inhibition of the Notch signaling pathway.
Biochemical and Physiological Effects:
1-[(dimethylamino)sulfonyl]-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide has been shown to have a wide range of biochemical and physiological effects, particularly in cancer cells. It induces apoptosis, or programmed cell death, in cancer cells by inhibiting the Notch signaling pathway. 1-[(dimethylamino)sulfonyl]-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide has also been shown to induce cell cycle arrest, preventing cancer cells from dividing and proliferating. In Alzheimer's disease, 1-[(dimethylamino)sulfonyl]-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide reduces the accumulation of beta-amyloid plaques, which are responsible for the cognitive decline seen in the disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(dimethylamino)sulfonyl]-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide in lab experiments is its specificity for the Notch signaling pathway. By inhibiting gamma-secretase, 1-[(dimethylamino)sulfonyl]-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide specifically targets the Notch pathway, without affecting other signaling pathways. This makes 1-[(dimethylamino)sulfonyl]-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide an ideal tool for studying the role of Notch signaling in various cellular processes. However, one limitation of using 1-[(dimethylamino)sulfonyl]-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide is its potential toxicity, particularly at high concentrations. Researchers must carefully titrate the concentration of 1-[(dimethylamino)sulfonyl]-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide used in experiments to avoid toxicity and ensure accurate results.
Orientations Futures
There are several future directions for the use of 1-[(dimethylamino)sulfonyl]-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide in scientific research. One area of interest is the development of new cancer therapies that target the Notch signaling pathway. 1-[(dimethylamino)sulfonyl]-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide and other gamma-secretase inhibitors have shown promise in preclinical studies, and clinical trials are currently underway. Another area of interest is the role of Notch signaling in stem cell differentiation and regeneration. 1-[(dimethylamino)sulfonyl]-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide has been shown to affect the differentiation of various stem cell types, and further research in this area could lead to new regenerative therapies. Additionally, 1-[(dimethylamino)sulfonyl]-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide has potential applications in the treatment of autoimmune diseases, where Notch signaling plays a role in the development of inflammatory responses.
Applications De Recherche Scientifique
1-[(dimethylamino)sulfonyl]-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Notch signaling pathway plays a crucial role in cancer cell survival and proliferation, and 1-[(dimethylamino)sulfonyl]-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide has been shown to inhibit this pathway, leading to the death of cancer cells. 1-[(dimethylamino)sulfonyl]-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide has also been studied for its potential applications in Alzheimer's disease, where it has been shown to reduce the accumulation of beta-amyloid plaques, a hallmark of the disease.
Propriétés
IUPAC Name |
1-(dimethylsulfamoyl)-N-(2-methylsulfanylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S2/c1-17(2)23(20,21)18-10-8-12(9-11-18)15(19)16-13-6-4-5-7-14(13)22-3/h4-7,12H,8-11H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAMPOWDJKDUBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)leucine](/img/structure/B4435155.png)


![N-allyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4435165.png)
![ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B4435168.png)

![N-benzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4435190.png)

![2-{[4-(2-ethoxyethoxy)benzoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4435193.png)

![3,5-dimethyl-1-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine](/img/structure/B4435219.png)
![1-benzyl-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B4435228.png)
![2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzamide](/img/structure/B4435236.png)
![1-[(1-benzyl-4-piperidinyl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4435241.png)